molecular formula C6H9ClN4O2 B1145541 Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride CAS No. 1234616-16-0

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride

Cat. No.: B1145541
CAS No.: 1234616-16-0
M. Wt: 204.614
InChI Key: MLCYNQDLYZUSFW-UHFFFAOYSA-N
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Description

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C6H8N4O2·HCl. It is a derivative of pyridazine, a heterocyclic aromatic organic compound. This compound is known for its versatile properties, making it valuable in various scientific research fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and catalysts.

Safety and Hazards

A safety data sheet for “Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride” suggests that in case of inhalation, one should move out of the dangerous area and consult a physician . It’s important to show the safety data sheet to the doctor in attendance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride typically involves the reaction of methyl 3-hydrazinopyridazine-6-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:

    Starting Material: Methyl 3-hydrazinopyridazine-6-carboxylate.

    Reaction with Hydrochloric Acid: The starting material is treated with hydrochloric acid in a suitable solvent, such as 1,4-dioxane, to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and equipment to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazinyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group is known to form strong bonds with various biological molecules, potentially inhibiting their function. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interact with enzymes and proteins is of particular interest .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydrazinopyridazine-6-carboxylate hydrochloride: A closely related compound with similar properties and applications.

    Indole derivatives: These compounds share some structural similarities and are also studied for their biological activities.

Uniqueness

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is unique due to its specific hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 6-hydrazinylpyridazine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2.ClH/c1-12-6(11)4-2-3-5(8-7)10-9-4;/h2-3H,7H2,1H3,(H,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCYNQDLYZUSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1788044-11-0
Record name 3-Pyridazinecarboxylic acid, 6-hydrazinyl-, methyl ester, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788044-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00725564
Record name Methyl 6-hydrazinylpyridazine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-63-4, 1234616-16-0
Record name 3-Pyridazinecarboxylic acid, 6-hydrazinyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313738-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-hydrazinylpyridazine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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